molecular formula C6H11N3O B14725198 2-Diazonio-1-(diethylamino)ethen-1-olate CAS No. 6112-00-1

2-Diazonio-1-(diethylamino)ethen-1-olate

Cat. No.: B14725198
CAS No.: 6112-00-1
M. Wt: 141.17 g/mol
InChI Key: YDDAGKSURVEMCI-UHFFFAOYSA-N
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Description

2-Diazonio-1-(diethylamino)ethen-1-olate is a diazonium enolate characterized by a reactive diazonio group (-N₂⁺) and a diethylamino substituent (-N(C₂H₅)₂) attached to an ethenolate framework. The diethylamino group likely enhances solubility in nonpolar solvents, while the ethenolate moiety may increase nucleophilicity, enabling selective reactivity in heterocyclic chemistry .

Properties

CAS No.

6112-00-1

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-diazo-N,N-diethylacetamide

InChI

InChI=1S/C6H11N3O/c1-3-9(4-2)6(10)5-8-7/h5H,3-4H2,1-2H3

InChI Key

YDDAGKSURVEMCI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(diethylamino)ethen-1-olate typically involves the reaction of diethylamine with a suitable diazonium salt precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods

Industrial production of 2-Diazonio-1-(diethylamino)ethen-1-olate may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(diethylamino)ethen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in azo coupling reactions, forming azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Aryl halides, nitriles, and hydroxylated products.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: Primary amines.

Scientific Research Applications

2-Diazonio-1-(diethylamino)ethen-1-olate has several scientific research applications:

    Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and labeling of biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(diethylamino)ethen-1-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

2-Diazoniocyclohepten-1-olate (CAS 18202-04-5)

  • Molecular Formula : C₇H₁₀N₂O (vs. inferred C₆H₁₁N₃O for the target compound).
  • Key Differences: Cyclic vs. Acyclic Framework: The cyclohepten ring in 2-Diazoniocyclohepten-1-olate introduces steric constraints and altered conjugation compared to the linear ethenolate structure of the target compound. This may reduce flexibility but enhance thermal stability . Hydrogen Bonding: Both compounds have zero hydrogen bond donors, but the cyclohepten derivative has two acceptors (vs. Reactivity: The cyclohepten derivative’s rigid structure may favor intramolecular reactions, whereas the diethylamino group in the target compound could promote intermolecular nucleophilic attacks.

Diethylaminoethanol (DEAE, CAS 100-37-8)

  • Molecular Formula: C₆H₁₅NO (vs. C₆H₁₁N₃O for the target compound).
  • Key Differences: Functional Groups: DEAE contains an alcohol (-OH) and a tertiary amine, whereas the target compound features a diazonio group and enolate. This makes DEAE less reactive but more stable under ambient conditions . Applications: DEAE is used as a corrosion inhibitor or pH adjuster, while the target compound’s diazonio group suggests utility in coupling reactions or as a precursor to heterocycles.

Physicochemical Properties

Property 2-Diazonio-1-(diethylamino)ethen-1-olate (Inferred) 2-Diazoniocyclohepten-1-olate Diethylaminoethanol
Molecular Weight ~153.17 g/mol 138.17 g/mol 117.19 g/mol
Hydrogen Bond Acceptors 3 2 2
Solubility Moderate in polar aprotic solvents Low in water; soluble in DMSO Miscible with water
Stability Thermally labile Moderately stable Highly stable

Reactivity and Hazards

  • No direct toxicological data are available, but diazonium salts generally require handling under inert conditions.
  • 2-Diazoniocyclohepten-1-olate: Limited hazard data; computational properties (e.g., topological polar surface area = 19.1 Ų) suggest low bioavailability but possible irritancy .
  • Diethylaminoethanol: Classified as corrosive (skin/eye irritant) with established safety protocols .

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